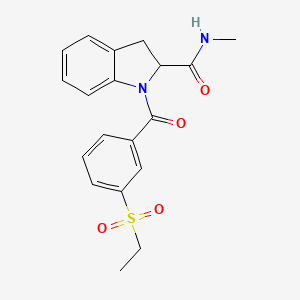
(1R,2R)-N-(oxolan-2-ylmethyl)-N,2-dipyridin-4-ylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-N-(oxolan-2-ylmethyl)-N,2-dipyridin-4-ylcyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical, and physiological effects.
Wirkmechanismus
The mechanism of action of (1R,2R)-N-(oxolan-2-ylmethyl)-N,2-dipyridin-4-ylcyclopropane-1-carboxamide is not fully understood. However, it has been found to inhibit the activity of histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. HDAC inhibitors have been found to have anticancer activity and have been studied for their potential use in cancer treatment.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1R,2R)-N-(oxolan-2-ylmethyl)-N,2-dipyridin-4-ylcyclopropane-1-carboxamide in lab experiments include its potential use as an anticancer agent and its ability to improve cognitive function and memory. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on (1R,2R)-N-(oxolan-2-ylmethyl)-N,2-dipyridin-4-ylcyclopropane-1-carboxamide. These include further studies on its mechanism of action, its potential use as a therapeutic agent for neurodegenerative diseases, and its safety and efficacy in clinical trials. Additionally, further research is needed to determine the optimal dosage and administration of this compound for its potential use in cancer treatment.
Synthesemethoden
(1R,2R)-N-(oxolan-2-ylmethyl)-N,2-dipyridin-4-ylcyclopropane-1-carboxamide has been synthesized using various methods. One of the commonly used methods is the reaction of (R)-2-chlorocyclopropanecarboxylic acid with 2-aminomethylpyridine followed by the reaction with oxirane. Another method involves the reaction of (R)-2-chlorocyclopropanecarboxylic acid with 4-pyridylamine followed by the reaction with oxirane.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-N-(oxolan-2-ylmethyl)-N,2-dipyridin-4-ylcyclopropane-1-carboxamide has been studied for its potential applications in scientific research. This compound has been found to have anticancer activity and has been studied for its potential use in cancer treatment. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
(1R,2R)-N-(oxolan-2-ylmethyl)-N,2-dipyridin-4-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-19(18-12-17(18)14-3-7-20-8-4-14)22(13-16-2-1-11-24-16)15-5-9-21-10-6-15/h3-10,16-18H,1-2,11-13H2/t16?,17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUQDQMBNNIFTQ-UQJFVLDMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=CC=NC=C2)C(=O)C3CC3C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CN(C2=CC=NC=C2)C(=O)[C@@H]3C[C@H]3C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-tert-butyl-N-methyl-N-(pyrazin-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B7449554.png)
![3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-5-[(4-methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B7449558.png)
![N-(2-methylpropyl)-N-(pyridin-2-ylmethyl)pyrido[2,3-b]pyrazin-6-amine](/img/structure/B7449561.png)
![5-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7449578.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide](/img/structure/B7449591.png)
![3-[1-[4-(3,4-Dimethoxyphenyl)triazol-1-yl]ethyl]-4-methyl-1,2,4-triazole](/img/structure/B7449596.png)
![3-[2-Ethylbutyl-[9-[2-hydroxy-2-(oxolan-2-yl)ethyl]purin-6-yl]amino]propanenitrile](/img/structure/B7449601.png)
![4-[(4,4-Difluorocyclohexyl)-methylamino]-2-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B7449609.png)

![3-[1-(3-Methoxyphenyl)cyclobutyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7449625.png)
![2-[2-[(1-Cyclohexylpyrazole-4-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7449637.png)
![4-[[1-(2,2-Difluoro-2-phenylethyl)triazol-4-yl]methyl]piperazin-2-one](/img/structure/B7449644.png)
![N,N-dimethyl-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonylpropanamide](/img/structure/B7449647.png)
![1-(2,2-Dicyclopropyl-2-hydroxyethyl)-3-[(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]urea](/img/structure/B7449651.png)
